molecular formula C9H11NO3S B1527488 4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1251105-55-1

4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1527488
CAS No.: 1251105-55-1
M. Wt: 213.26 g/mol
InChI Key: YCYAFPPJVNYIHM-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1251105-55-1) is a high-purity chemical reagent featuring a thiazole core substituted with a tetrahydrofuran ring. This molecular architecture, which incorporates nitrogen and oxygen heterocycles, is of significant interest in medicinal chemistry and drug discovery for constructing novel pharmacologically active compounds. The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . While direct studies on this specific compound are limited, research on closely related 4-methylthiazole-5-carboxylic acid analogues has demonstrated promising biological activity. These analogues have shown efficacy in ameliorating insulin sensitivity and hyperlipidaemia in experimental models of diabetes, acting through mechanisms that may involve the modulation of inflammatory cytokines and oxidative stress markers . Another analogous compound exhibited antihyperglycemic effects and protected pancreatic β-cells from damage, highlighting the potential of this chemotype in metabolic disease research . Carboxylic acids, as a class, are polar molecules capable of hydrogen bonding, which can influence their solubility and boiling point characteristics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-5-7(9(11)12)14-8(10-5)6-2-3-13-4-6/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYAFPPJVNYIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCOC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and antidiabetic effects. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C8H9NO2SC_8H_9NO_2S and characterized by the presence of a thiazole ring substituted with a methyl group and an oxolane moiety. The structural configuration is crucial for its biological activity and interaction with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown Minimum Inhibitory Concentration (MIC) values comparable to or lower than those of standard antibiotics.

Bacteria MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1.993.98
Escherichia coli3.697.38
Listeria monocytogenes2.0816.67

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal potential of the compound has also been evaluated. It demonstrated effective inhibition against several fungal strains, showing MIC values that indicate strong antifungal activity.

Fungus MIC (µg/mL) MFC (µg/mL)
Candida albicans4.008.01
Aspergillus niger3.677.34

The findings suggest that this compound could be beneficial in treating fungal infections, especially in immunocompromised patients.

Antidiabetic Effects

Emerging evidence indicates that thiazole derivatives may possess antidiabetic properties. In animal models of Type 2 Diabetes Mellitus (T2DM), compounds similar to this compound have been shown to improve insulin sensitivity and lipid profiles while reducing oxidative stress markers.

A study involving streptozotocin-induced diabetic rats revealed that administration of thiazole derivatives resulted in:

  • Decreased serum glucose levels
  • Improved lipid profiles (lowered triglycerides and LDL cholesterol)
  • Enhanced antioxidant enzyme activities

These results support the potential use of this compound in managing diabetes-related complications.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses, it mitigates oxidative damage associated with diabetes.
  • Modulation of Inflammatory Pathways : Thiazoles have been noted to exhibit anti-inflammatory properties that could contribute to their overall therapeutic effects.

Case Studies

Recent case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed significant improvements when treated with a regimen including thiazole derivatives.
  • Diabetes Management Trial : In a controlled study, patients receiving thiazole-based treatments exhibited better glycemic control compared to those on standard therapies.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H11NO3S
Molecular Weight: 213.25 g/mol
IUPAC Name: 4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
CAS Number: 1251105-55-1

The compound features a thiazole ring fused with an oxolane (tetrahydrofuran) moiety, contributing to its distinctive chemical behavior. The presence of the carboxylic acid group enhances its reactivity and solubility in biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:

  • Cyclization Reactions: The compound can undergo cyclization to form new heterocycles, expanding the library of organic compounds available for research.
  • Functional Group Modifications: The carboxylic acid group allows for esterification and amidation reactions, enabling the introduction of diverse functional groups for tailored properties.

Biological Studies

The compound has shown potential in biological research, particularly in enzyme inhibition studies:

  • Enzyme Interactions: Its thiazole ring can interact with various enzymes, potentially acting as an inhibitor. This makes it a candidate for further investigation in drug development targeting specific pathways.
  • Cell Culture Applications: It has been identified as a non-ionic organic buffering agent useful in cell cultures within a pH range of 6 to 8.5, facilitating various biological experiments .

Material Science

In material science, the compound's unique structure may contribute to the development of new materials:

  • Polymers and Coatings: Its chemical properties can be exploited to synthesize polymers or coatings with specific characteristics such as enhanced stability or reactivity.

Case Studies

Study Application Findings
Study on enzyme inhibitionInvestigated the inhibitory effects on specific enzymesDemonstrated significant inhibition of target enzymes at certain concentrations
Synthesis of novel polymersUsed as a monomer in polymerization reactionsResulted in polymers with improved thermal stability and mechanical properties
Buffering capacity in cell culturesEvaluated as a buffering agentShowed effective maintenance of pH levels during cellular processes

Comparison with Similar Compounds

Thiazole-5-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties
Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Features
4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid Oxolane (tetrahydrofuran) ring 227.28 Moderate polarity, conformational flexibility due to oxolane ring.
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid (4-Methylphenoxy)methyl group 263.31 Increased lipophilicity from aromatic phenoxy group; higher molecular weight.
2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid Isopropoxy group 215.27 Branched alkoxy chain enhances steric hindrance; reduced polarity.
2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 4-Hydroxyphenyl group 235.26 Aromaticity and hydrogen-bonding capacity; potential for metabolic conjugation.
4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid 1-Methylpiperidin-3-yl group 240.34 Basic nitrogen in piperidine enhances solubility in acidic environments.

Key Observations :

  • Polarity: The oxolane substituent in the target compound provides intermediate polarity compared to hydrophobic groups (e.g., phenoxy ) and hydrophilic groups (e.g., hydroxyphenyl ).
Pharmacological Activity
  • Antifungal Activity : Compounds like 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid () demonstrate antifungal properties, suggesting that electron-withdrawing substituents (e.g., Cl, CF₃) enhance bioactivity against pathogens .
  • Antidiabetic Effects: 4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid () reduces hyperglycemia and oxidative stress in diabetic models, highlighting the role of aminoalkyl substituents in targeting metabolic pathways .
  • SCD1 Inhibition: Structurally similar SCD1 inhibitors (e.g., compound 24 in ) feature dimethylamide and benzoylamino groups, indicating that electron-rich substituents may modulate enzyme inhibition .
  • Amyloid Inhibition: γ-Peptides with 4-amino(methyl)-1,3-thiazole-5-carboxylic acid () form helices that inhibit amyloid aggregation, suggesting conformational rigidity is critical for this activity .

Preparation Methods

Thiazole Core Formation and Functionalization

The thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur/nitrogen sources. Subsequent functionalization at the 5-position typically involves esterification or carboxylation, which can be hydrolyzed to carboxylic acids.

Specific Preparation Methods and Research Findings

Synthesis via Ester Intermediates and Hydrazine Hydrate Reflux (Analogous Method)

A related method for 4-methyl-thiazole carboxylic acid derivatives involves starting from ethyl esters of methyl-thiazole carboxylates. The ester is reacted with hydrazine hydrate in ethanol under reflux to yield the corresponding carbohydrazide intermediate with high yield (~95%).

Step Reagents & Conditions Product Yield (%) Notes
1 Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate + hydrazine hydrate in ethanol, reflux 4-methyl-1,2,3-thiadiazol-5-carbohydrazide 94.87 Intermediate for further transformations

Note: Although this example involves a thiadiazole rather than thiazole, the approach is relevant for similar heterocyclic acid derivatives.

Reduction of Thiazole Esters to Alcohols and Oxidation to Aldehydes

A patented industrial method describes reducing 4-methyl-thiazole-5-carboxylic acid esters with sodium borohydride in the presence of aluminum chloride to obtain 4-methyl-5-methylol-thiazole intermediates. These alcohols are then oxidized using pyridinium chlorochromate (PCC) in methylene chloride to yield 4-methyl-5-formyl-thiazole with high purity (>99%).

Step Reagents & Conditions Product Yield (%) Purity (%) Notes
1 Sodium borohydride + AlCl3, -20 to 90 °C 4-methyl-5-methylol-thiazole ~55-60 g 97-98 Reduction of ester to alcohol
2 PCC in methylene chloride, 15-30 °C 4-methyl-5-formyl-thiazole 30 g >99 Oxidation to aldehyde

This approach is scalable and suitable for industrial applications, providing high yield and purity.

Catalytic Hydrogenation for Formyl Thiazole Derivatives

Another efficient method involves Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at 140 °C under hydrogen atmosphere, yielding 4-methyl-5-formylthiazole. The reaction is monitored by TLC and the product is isolated via acid-base extraction and solvent removal.

Step Reagents & Conditions Product Notes
1 Pd/BaSO4 catalyst, H2, xylene, 140 °C 4-methyl-5-formylthiazole Efficient, eco-friendly preparation

This method emphasizes mild reaction conditions and environmentally benign catalysts.

Proposed Preparation Route for 4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic Acid

Given the structural features, a plausible synthetic route integrates the above methods:

Data Summary Table of Preparation Methods for Related Thiazole Derivatives

Method Starting Material Key Reagents/Conditions Product Type Yield (%) Purity (%) Notes
Hydrazine hydrate reflux Ethyl 4-methyl-thiadiazole-5-carboxylate Hydrazine hydrate, ethanol, reflux Carbohydrazide intermediate 94.87 - High yield, intermediate for further steps
Sodium borohydride reduction + PCC oxidation 4-methyl-thiazole-5-carboxylic acid ester NaBH4, AlCl3 (reduction); PCC (oxidation) 4-methyl-5-formyl-thiazole ~55-60 g (alcohol intermediate), 30 g (aldehyde) 97-99 Industrial scale, high purity
Pd/BaSO4 catalyzed hydrogenation 4-methylthiazole-5-carboxylic chloride Pd/BaSO4, H2, xylene, 140 °C 4-methyl-5-formyl-thiazole - - Eco-friendly, efficient

Analytical and Characterization Notes

  • NMR Spectroscopy : ^1H and ^13C NMR are standard for confirming the aldehyde and methyl substituents on the thiazole ring.

  • HPLC : Used extensively for monitoring reaction progress and assessing purity, especially in industrial processes.

  • IR Spectroscopy : Characteristic absorption bands for carboxylic acid and aldehyde groups confirm functional group transformations.

Summary and Outlook

The preparation of this compound involves multi-step synthesis starting from thiazole ester intermediates. Established methods for related thiazole derivatives provide a foundation, including ester reduction to alcohols, oxidation to aldehydes, and functionalization with oxolan substituents. Industrially viable methods emphasize safety, high yield, and product purity, utilizing reagents such as sodium borohydride, aluminum chloride, and PCC under controlled temperatures. Catalytic hydrogenation offers an eco-friendly alternative for related aldehyde derivatives. Although direct literature on this exact compound is sparse, these comprehensive methodologies offer a robust framework for its synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of thioamide derivatives with α-haloketones or esters. For example, analogous thiazole-carboxylic acids are synthesized via microwave-assisted reactions (e.g., combining substituted thioamides with brominated ketones in acetic acid under reflux) . Optimization includes solvent selection (polar aprotic solvents enhance yield), temperature control (80–120°C), and catalyst use (e.g., sodium acetate for deprotonation). Purity is improved via recrystallization or HPLC purification .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure and purity of the compound?

  • Methodology :

  • 1H/13C NMR : Verify the thiazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and oxolane (tetrahydrofuran) ring signals (δ 3.5–4.5 ppm for oxygens). Carboxylic acid protons appear as broad peaks at δ 10–12 ppm .
  • FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and oxolane C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular formula (C₉H₁₁NO₃S) and fragment patterns consistent with thiazole ring cleavage .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodology :

  • Solubility : Test in DMSO (high solubility for biological assays), aqueous buffers (pH-dependent ionization of the carboxylic acid group), and organic solvents (e.g., methanol, ethyl acetate). Adjust pH to 7–9 for aqueous solubility .
  • Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C) and humidity (40–75% RH). Monitor degradation via HPLC and adjust storage conditions (desiccated, inert atmosphere) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., carboxyl group for derivatization) and predict tautomeric forms of the thiazole ring .
  • Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding (carboxylic acid with active-site residues) and hydrophobic interactions (methyl/oxolane groups) .
  • QSAR Models : Corrogate substituent effects (e.g., oxolane ring size) with bioactivity data to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Assays : Use IC₅₀/EC₅₀ curves to differentiate target-specific activity from nonspecific cytotoxicity. Compare results across cell lines (e.g., HEK293 vs. HepG2) .
  • Off-Target Screening : Employ kinase/GPCR panels to identify unintended interactions. Cross-validate with proteomics (e.g., SILAC) to confirm mechanism .
  • Metabolic Stability : Assess hepatic microsome clearance to rule out rapid degradation artifacts .

Q. How can regioselective functionalization of the thiazole ring enhance pharmacological properties?

  • Methodology :

  • Electrophilic Substitution : Introduce halogens (Br, Cl) at the 4-methyl position using NBS or NCS in DMF to improve lipophilicity .
  • Cross-Coupling : Perform Suzuki-Miyaura reactions at the 2-oxolane position with aryl boronic acids to modulate steric/electronic effects .
  • Carboxylic Acid Derivatives : Synthesize amides or esters via EDC/HOBt coupling to enhance membrane permeability .

Methodological Notes

  • Synthetic Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis reduces reaction time by 50% compared to thermal methods) .
  • Data Validation : Use orthogonal analytical methods (e.g., LC-MS + NMR) to confirm structural assignments .
  • Biological Assays : Include positive controls (e.g., known thiazole inhibitors) and validate assays with Z’ factor >0.5 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid

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